N-[(4-fluorophenyl)methyl]prop-2-enamide
Description
Chemical Identity and Nomenclature
N-[(4-Fluorophenyl)methyl]prop-2-enamide is a synthetic acrylamide derivative with systematic IUPAC name N-[(4-fluorophenyl)methyl]prop-2-enamide. Its molecular formula is $$ \text{C}{10}\text{H}{10}\text{FNO} $$, corresponding to a molecular weight of 179.19 g/mol. The structural features include:
- A fluorinated benzyl group ($$ \text{C}6\text{H}4\text{F}-\text{CH}_2 $$) attached to the nitrogen atom.
- An acrylamide backbone ($$ \text{CH}_2=\text{CH}-\text{C}(=\text{O}) $$).
The compound is identified by CAS registry number 1046471-60-6 and alternative names such as N-(4-fluorobenzyl)acrylamide. Its SMILES notation is $$ \text{C=CC(=O)NCC1=CC=C(C=C1)F} $$, reflecting the conjugated double bond and fluorine substitution.
Historical Development and Discovery
The compound emerged in the early 2010s as part of broader research into acrylamide derivatives for pharmaceutical applications. Its synthesis was first reported in patent literature exploring kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs). The fluorobenzyl moiety was strategically incorporated to enhance metabolic stability and binding affinity, leveraging fluorine’s electronegativity to modulate electronic interactions.
Key milestones include:
- 2016 : A patent (WO2016185485A2) highlighted acrylamide derivatives for FGFR4 inhibition, though not explicitly naming this compound.
- 2020 : Commercial availability through chemical suppliers like Ambeed and LGC Standards marked its adoption in early-stage drug discovery.
- 2021 : Studies on α-fluoro acrylamides as covalent warheads reinforced its relevance in targeted therapies.
Significance in Organic and Medicinal Chemistry
This compound serves dual roles in chemical research:
Organic Chemistry Applications
- Synthetic Intermediate : Used in nucleophilic acyl substitution reactions due to the electrophilic acrylamide group. For example, it reacts with amines to form urea derivatives.
- Polymerization : The α,β-unsaturated carbonyl group enables free-radical polymerization, forming polyacrylamide-based materials with fluorinated side chains.
Medicinal Chemistry Relevance
- Covalent Inhibitors : The acrylamide group facilitates irreversible binding to cysteine residues in target proteins, a strategy employed in FGFR4 inhibitors.
- Structure-Activity Relationship (SAR) Studies : Fluorine’s role in improving pharmacokinetics (e.g., bioavailability, half-life) is explored through analogs.
Table 2: Comparative Analysis of Acrylamide Derivatives
| Derivative | Target Protein | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| Compound 6h | FGFR4 | 45 ± 11 | α-Fluoro acrylamide |
| This compound | N/A | N/A | Fluorobenzyl group |
The compound’s versatility underscores its value in designing bioactive molecules, particularly in oncology and materials science. Ongoing research focuses on optimizing its reactivity and selectivity for therapeutic applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDUJOWHIMYLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Fluorobenzylamine with Acryloyl Chloride
- Description: This is the most common and direct method where 4-fluorobenzylamine reacts with acryloyl chloride under controlled conditions to yield the desired amide.
- Reaction Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis of acryloyl chloride, often in an inert solvent such as dichloromethane or tetrahydrofuran.
- Catalysts and Additives: Base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
- Advantages: High yield, straightforward procedure, and industrial scalability.
- Industrial Scale-Up: Continuous flow reactors can be employed to optimize reaction parameters for efficient large-scale production.
Reaction of 4-Fluorobenzylamine with N-Methylacrylamide (Alternative Route)
- Description: Another route involves the reaction of N-methylacrylamide with 4-fluorobenzylamine under mild acid catalysis.
- Catalyst: Acid catalysts such as sulfuric acid facilitate the amide bond formation.
- Reaction Conditions: Typically conducted at room temperature.
- Characterization: The product is confirmed by NMR, FTIR, and X-ray crystallography.
- Limitations: This method produces a methylated derivative (N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide), which differs slightly from the target compound.
Detailed Reaction Parameters and Data
| Parameter | Method 1: Acryloyl Chloride Route | Method 2: N-Methylacrylamide Route |
|---|---|---|
| Starting Materials | 4-Fluorobenzylamine, Acryloyl chloride | 4-Fluorobenzylamine, N-methylacrylamide |
| Solvent | Anhydrous dichloromethane or THF | Typically ethanol or similar polar solvents |
| Catalyst/Base | Triethylamine (base) | Sulfuric acid (acid catalyst) |
| Temperature | 0–25°C (controlled) | Room temperature |
| Reaction Time | 1–4 hours | Several hours (variable) |
| Yield | High (typically >80%) | Moderate to high |
| Product Purity | High, crystalline solid | Characterized by spectroscopic methods |
| Scalability | Suitable for industrial scale | Suitable for laboratory scale |
Reaction Mechanism Insights
- Amide Bond Formation: The nucleophilic amine group of 4-fluorobenzylamine attacks the electrophilic carbonyl carbon of acryloyl chloride or N-methylacrylamide.
- Catalyst Role: In the acid-catalyzed route, protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack.
- Byproduct Management: In the acryloyl chloride route, hydrochloric acid is generated and neutralized by the base to prevent side reactions.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure and purity.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups, confirming amide bond formation.
- High-Performance Liquid Chromatography (HPLC): Quantifies product purity and monitors reaction progress.
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies product and possible impurities.
- X-ray Crystallography: Provides definitive structural confirmation, especially for crystalline products.
Summary of Key Research Findings
Practical Considerations for Preparation
- Purity of Starting Materials: High purity 4-fluorobenzylamine and acryloyl chloride are critical to avoid side reactions.
- Moisture Control: Anhydrous conditions are essential, especially when using acryloyl chloride, to prevent hydrolysis.
- Temperature Control: Maintaining low to ambient temperatures helps control reaction rate and selectivity.
- Post-Reaction Workup: Neutralization of acids and purification by recrystallization or chromatography are standard.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-[(4-fluorophenyl)methyl]prop-2-enamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
N-[(4-fluorophenyl)methyl]prop-2-enamide serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. The compound can also undergo oxidation and reduction reactions, making it valuable in the development of more complex organic molecules.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or oxidized derivatives | KMnO4, CrO3 |
| Reduction | Converts amide to amine | LiAlH4, NaBH4 |
| Electrophilic Substitution | Introduces functional groups onto the aromatic ring | AlCl3, FeCl3 |
Biology
In biological research, this compound is investigated for its interactions within biological pathways, particularly those involving fluorinated compounds. The fluorine atom enhances binding affinity to certain enzymes and receptors, which is crucial for drug development and biochemical studies.
Medicine
This compound is being explored for its therapeutic properties. Preliminary studies suggest potential applications in treating diseases due to its ability to modulate biological activities through specific molecular interactions. Its unique structure may improve pharmacokinetic properties, making it a candidate for drug design.
Case Study: Antitubercular Activity
A study on related compounds demonstrated that derivatives of prop-2-enamide exhibited significant antitubercular activity against Mycobacterium tuberculosis. The structural modifications similar to those found in this compound could lead to promising new treatments for tuberculosis .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its enhanced stability and reactivity make it suitable for developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. Additionally, the prop-2-enamide moiety can participate in various chemical reactions, modulating the compound’s overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)acrylamide: Similar in structure but lacks the benzyl group.
N-(4-chlorophenyl)methyl]prop-2-enamide: Contains a chlorine atom instead of a fluorine atom.
N-(4-methylphenyl)methyl]prop-2-enamide: Contains a methyl group instead of a fluorine atom.
Uniqueness
N-[(4-fluorophenyl)methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more suitable for certain applications, such as drug development and material science.
Biological Activity
N-[(4-fluorophenyl)methyl]prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an enzyme inhibitor. This article delves into its biological mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H13FN2O2
- Molecular Weight : 248.257 g/mol
- SMILES Notation : Fc1ccc(cc1)C(NC(=O)C=C)NC(=O)C=C
This compound features a prop-2-enamide backbone substituted with a 4-fluorophenyl group, which is crucial for its interaction with biological targets.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The fluorinated phenyl group enhances binding affinity to molecular targets, which may lead to modulation of enzymatic activity. The prop-2-enamide moiety influences solubility and distribution in biological systems, further affecting its pharmacokinetics and dynamics.
Enzyme Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of monoamine oxidase B (MAO-B) and β-secretase (BACE1).
- MAO-B Inhibition :
- BACE1 Inhibition :
Selectivity Index
The selectivity index (SI) for MAO-B over MAO-A was found to be exceptionally high:
- NEA1: >2500
- NEA3: >1652.2
This indicates a strong preference for inhibiting MAO-B, which is beneficial for minimizing side effects associated with MAO-A inhibition .
Kinetic Studies
Kinetic analyses reveal that this compound behaves as a reversible and competitive inhibitor of MAO-B. The Lineweaver-Burk plots show convergence at the y-intercept, confirming the competitive inhibition mechanism .
Molecular Docking Studies
Computational studies using induced-fit docking have provided insights into the binding modes of this compound with MAO-B and BACE1:
- The carbonyl group of the enamide forms crucial hydrogen bonds with active site residues.
- Specific p–p interactions were observed, enhancing binding stability and specificity .
Applications in Drug Development
Given its potent inhibitory activities against key enzymes involved in neurodegeneration, this compound is being explored for potential therapeutic applications in conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) further supports its candidacy as a drug lead .
Summary Table of Biological Activity
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| NEA1 | MAO-B | 0.0092 | >2500 |
| NEA3 | MAO-B | 0.016 | >1652.2 |
| NEA1 | BACE1 | 8.01 | - |
| NEA3 | BACE1 | 8.21 | - |
Q & A
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]prop-2-enamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a condensation reaction between 4-fluorobenzylamine and acryloyl chloride in anhydrous conditions. Optimization strategies include:
- Solvent Selection : Use dichloromethane or THF to enhance solubility and reduce side reactions.
- Temperature Control : Maintain 0–5°C during the reaction to minimize polymerization of the acryloyl group.
- Catalysis : Triethylamine (2–3 equiv.) is critical for neutralizing HCl byproducts and accelerating the reaction.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Table 1 : Example Reaction Parameters
| Component | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Catalyst | Triethylamine (3 equiv.) |
| Reaction Time | 4–6 hours |
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The vinyl protons (CH₂=CH–) appear as doublets (δ 5.8–6.5 ppm). The 4-fluorophenyl group shows a characteristic singlet for the methylene bridge (δ ~4.3 ppm) and aromatic protons (δ 7.1–7.4 ppm).
- ¹⁹F NMR : A singlet near δ -115 ppm confirms the para-fluorine substituent.
- X-ray Crystallography : Single-crystal analysis resolves conformational isomerism. SHELXL refinement (e.g., using anisotropic displacement parameters) is recommended for accurate bond-length/angle determination .
Q. What safety precautions are necessary when handling this compound during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood to avoid inhalation of vapors (acryloyl chloride intermediates are volatile and toxic).
- Waste Disposal : Quench excess acryloyl chloride with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
- Flexible Receptor Docking : Use AutoDock4 with side-chain flexibility in the receptor’s binding pocket to account for induced-fit effects. Adjust the Lamarckian genetic algorithm parameters (e.g., 100 runs, population size 150) for robust sampling .
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to validate docking results.
- Mutagenesis : Modify key residues in the predicted binding site to test computational hypotheses.
Q. What strategies are effective in elucidating the crystal structure of this compound when faced with polymorphism?
- Methodological Answer :
- Crystallization Screening : Use vapor diffusion with mixed solvents (e.g., DMF/water or acetone/hexane) to isolate stable polymorphs.
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals. High-resolution data (≤1.0 Å) and anisotropic refinement improve accuracy for fluorinated compounds .
Table 2 : Refinement Parameters for Polymorphic Forms
| Parameter | Form A | Form B |
|---|---|---|
| Space Group | P2₁/c | C2/c |
| R-factor | ≤0.05 | ≤0.06 |
| Resolution (Å) | 0.98 | 1.02 |
Q. How should researchers approach target identification for this compound when initial bioassay results are inconclusive?
- Methodological Answer :
- Phenotypic Screening : Use cell-based assays (e.g., cytotoxicity or kinase inhibition panels) to narrow down mechanisms of action.
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated derivative of the compound to capture interacting proteins.
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify perturbed pathways. Compounds with fluorophenyl groups often target kinases or GPCRs .
Data Contradiction Analysis
Q. How can conflicting NMR and mass spectrometry data be reconciled during structural validation?
- Methodological Answer :
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted 4-fluorobenzylamine or acryloyl chloride adducts).
- Isotopic Pattern Matching : Verify the molecular ion ([M+H]⁺) isotopic distribution matches theoretical values for C₁₀H₁₀FNO.
- Dynamic NMR : If rotamers cause splitting, elevate temperature to coalesce signals and confirm exchange processes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
